[1-[(3-Bromophenyl)methyl]piperidin-3-yl]methanol
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Overview
Description
[1-[(3-Bromophenyl)methyl]piperidin-3-yl]methanol: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a bromophenyl group attached to the piperidine ring, along with a methanol group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Preparation Methods
The synthesis of [1-[(3-Bromophenyl)methyl]piperidin-3-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzyl chloride and piperidine.
Reaction Conditions: The reaction between 3-bromobenzyl chloride and piperidine is carried out in the presence of a base, such as sodium hydroxide, to form the intermediate [1-[(3-Bromophenyl)methyl]piperidine].
Chemical Reactions Analysis
[1-[(3-Bromophenyl)methyl]piperidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
[1-[(3-Bromophenyl)methyl]piperidin-3-yl]methanol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is employed in biological studies to investigate its effects on different biological pathways and molecular targets.
Industrial Applications: It is used in the development of new materials and chemicals for industrial purposes.
Mechanism of Action
The mechanism of action of [1-[(3-Bromophenyl)methyl]piperidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
[1-[(3-Bromophenyl)methyl]piperidin-3-yl]methanol can be compared with other similar compounds, such as:
[1-[(4-Bromophenyl)methyl]piperidin-3-yl]methanol: This compound has a bromine atom at the para position of the phenyl ring, which may result in different chemical and biological properties.
[1-[(3-Chlorophenyl)methyl]piperidin-3-yl]methanol: The presence of a chlorine atom instead of bromine can lead to variations in reactivity and biological activity.
[1-[(3-Methylphenyl)methyl]piperidin-3-yl]methanol: The methyl group in place of the bromine atom can significantly alter the compound’s properties and applications.
Properties
IUPAC Name |
[1-[(3-bromophenyl)methyl]piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-13-5-1-3-11(7-13)8-15-6-2-4-12(9-15)10-16/h1,3,5,7,12,16H,2,4,6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNLUYNNTQXVES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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